ethyl 1-{[4-(1H-pyrazol-1-yl)phenyl]sulfonyl}piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-{[4-(1H-pyrazol-1-yl)phenyl]sulfonyl}piperidine-4-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-{[4-(1H-pyrazol-1-yl)phenyl]sulfonyl}piperidine-4-carboxylate typically involves the condensation of ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines . The reaction conditions often include the use of solvents such as chloroform and methanol, and the purification of the product is achieved through column chromatography using silica gel .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-{[4-(1H-pyrazol-1-yl)phenyl]sulfonyl}piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole ring or the piperidine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 1-{[4-(1H-pyrazol-1-yl)phenyl]sulfonyl}piperidine-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It has shown potential as an antimicrobial agent, exhibiting activity against various bacterial strains.
Biological Research: The compound is used in studies related to its anticancer, anti-inflammatory, and antiviral properties.
Chemical Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of ethyl 1-{[4-(1H-pyrazol-1-yl)phenyl]sulfonyl}piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial cell wall synthesis or disrupt bacterial DNA replication . The compound’s anti-inflammatory effects may be due to its inhibition of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
5-Amino-pyrazoles: These compounds are also pyrazole derivatives and have similar biological activities.
1,3-Diphenyl-1H-pyrazol-4-yl derivatives: These compounds share structural similarities and exhibit comparable antimicrobial and anticancer properties.
Uniqueness
Ethyl 1-{[4-(1H-pyrazol-1-yl)phenyl]sulfonyl}piperidine-4-carboxylate is unique due to its specific combination of a pyrazole ring, a sulfonyl group, and a piperidine ring. This unique structure contributes to its diverse biological activities and makes it a valuable compound in medicinal chemistry research.
Properties
Molecular Formula |
C17H21N3O4S |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
ethyl 1-(4-pyrazol-1-ylphenyl)sulfonylpiperidine-4-carboxylate |
InChI |
InChI=1S/C17H21N3O4S/c1-2-24-17(21)14-8-12-19(13-9-14)25(22,23)16-6-4-15(5-7-16)20-11-3-10-18-20/h3-7,10-11,14H,2,8-9,12-13H2,1H3 |
InChI Key |
GSLNIBPATMZBHA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.